molecular formula C14H14ClNO2S B14930931 2-chloro-N-(3-ethylphenyl)benzenesulfonamide

2-chloro-N-(3-ethylphenyl)benzenesulfonamide

Cat. No.: B14930931
M. Wt: 295.8 g/mol
InChI Key: CEGLVZDPMGPFFK-UHFFFAOYSA-N
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Description

2-chloro-N-(3-ethylphenyl)benzenesulfonamide is a chemical compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as carbonic anhydrases. The presence of the chloro and ethyl groups on the phenyl ring can influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-ethylphenyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-ethyl aniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-ethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

2-chloro-N-(3-ethylphenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-ethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by the enzyme . The presence of the chloro and ethyl groups can enhance its binding affinity and selectivity towards the target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-ethylphenyl)benzenesulfonamide
  • 2-chloro-N-(3-methylphenyl)benzenesulfonamide
  • 2-chloro-N-(3-chlorophenyl)benzenesulfonamide

Uniqueness

2-chloro-N-(3-ethylphenyl)benzenesulfonamide is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards target enzymes, making it a valuable compound for specific applications in medicinal chemistry .

Properties

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

2-chloro-N-(3-ethylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H14ClNO2S/c1-2-11-6-5-7-12(10-11)16-19(17,18)14-9-4-3-8-13(14)15/h3-10,16H,2H2,1H3

InChI Key

CEGLVZDPMGPFFK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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